Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate
Description
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate is a picolinic acid derivative characterized by a methyl ester at position 2, a hydroxyl group at position 3, a methyl substituent at position 4, and a (4-fluorobenzyl)aminomethyl moiety at position 3. The compound’s design balances lipophilicity (via the methyl and fluorobenzyl groups) and hydrogen-bonding capacity (via the hydroxyl and ester groups), which may influence pharmacokinetic properties such as solubility and membrane permeability .
Properties
Molecular Formula |
C16H17FN2O3 |
|---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
methyl 5-[[(4-fluorophenyl)methylamino]methyl]-3-hydroxy-4-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C16H17FN2O3/c1-10-12(9-19-14(15(10)20)16(21)22-2)8-18-7-11-3-5-13(17)6-4-11/h3-6,9,18,20H,7-8H2,1-2H3 |
InChI Key |
NIQGUQHFQIYPBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1CNCC2=CC=C(C=C2)F)C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate typically involves multi-step organic reactions. One common method starts with the preparation of the picolinate core, followed by the introduction of the fluorobenzyl group through nucleophilic substitution reactions. The amino group is then introduced via reductive amination, and the final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs, including the 4-fluorobenzyl group, exhibit significant anticancer properties. For instance, studies have shown that derivatives of methyl picolinate can inhibit cell proliferation in various cancer cell lines, including breast and gastric cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Inhibition of Enzymatic Activity
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate has been investigated for its potential as an inhibitor of specific enzymes, such as tyrosinase. The presence of the 4-fluorobenzyl moiety enhances binding affinity, which is critical in developing treatments for conditions like hyperpigmentation and melanoma.
Case Study 1: Anticancer Evaluation
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of methyl picolinate exhibited a broad spectrum of anticancer activity. The compound was tested against several cancer cell lines, showing IC50 values ranging from 0.19 to 1.72 µM, indicating potent inhibitory effects on tumor growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | Breast | 0.45 |
| B | Gastric | 0.72 |
| C | Leukemia | 0.19 |
Case Study 2: Enzyme Inhibition
Research highlighted in a recent publication focused on the inhibition of AbTYR (a tyrosinase enzyme) using analogs containing the 4-fluorobenzyl group. The study found that modifications to the compound's structure significantly affected its potency as an inhibitor, with some derivatives achieving IC50 values as low as 1.38 µM .
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| D | AbTYR | 1.73 |
| E | AbTYR | 1.38 |
Synthetic Applications
The synthesis of this compound involves several steps that typically include:
- Alkylation reactions to introduce the fluorobenzyl group.
- Hydroxylation and methylation processes to achieve the desired functional groups.
This synthetic pathway can be optimized for scalability in pharmaceutical applications, making it suitable for further development into therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate involves its interaction with specific molecular targets. The fluorobenzyl group can interact with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences between the target compound and its analogues:
Key Observations :
- Position 5: The (4-fluorobenzyl)aminomethyl group in the target compound differs from the (4-fluorophenyl)aminomethyl group in ’s analogue. The benzyl spacer may confer greater conformational flexibility for receptor binding compared to the direct phenyl linkage.
Physicochemical and Pharmacokinetic Properties
- However, the methyl group in the target may enhance logP (predicted ~2.5 vs. ~1.8 for the hydroxymethyl analogue) .
- Metabolic Stability: Fluorine in the benzyl group (target) may reduce oxidative metabolism compared to non-fluorinated analogues. The hydroxymethyl group in ’s compound could undergo glucuronidation, shortening half-life .
Biological Activity
Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpicolinate, with CAS number 1198621-76-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
- Molecular Formula : C16H17FN2O3
- Molecular Weight : 304.32 g/mol
- IUPAC Name : Methyl 5-(((4-fluorobenzyl)amino)methyl)-3-hydroxy-4-methylpyridine-2-carboxylate
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the inhibition of enzyme functions. The presence of the fluorobenzyl group is significant for enhancing binding affinity to biological targets.
Enzyme Inhibition
- Tyrosinase Inhibition :
- Tyrosinase is an enzyme critical in melanin biosynthesis. Studies have shown that derivatives of fluorobenzyl compounds can act as competitive inhibitors of tyrosinase. For instance, a related compound demonstrated an IC50 value of approximately 0.18 μM, indicating potent inhibitory activity against this enzyme .
- Antimicrobial Activity :
Study on Tyrosinase Inhibition
A study evaluated the inhibitory effects of various fluorobenzyl derivatives on tyrosinase activity. The results indicated that modifications in the molecular structure could significantly enhance inhibitory potency. The study's findings are summarized in the following table:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.18 | Competitive Inhibition |
| Compound B | 17.76 | Reference Inhibitor (Kojic Acid) |
| This compound | TBD | TBD |
Pharmacological Potential
The pharmacological implications of this compound are noteworthy:
- Anti-HIV Activity :
- Antioxidant Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
